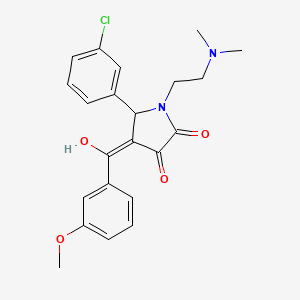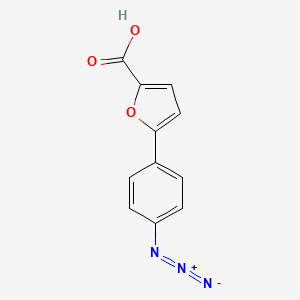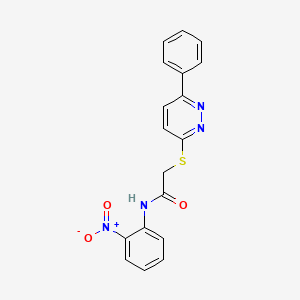![molecular formula C16H9BrN2O3 B2411617 2-[5-(4-Bromophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole CAS No. 156462-64-5](/img/structure/B2411617.png)
2-[5-(4-Bromophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[5-(4-Bromophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole” is a complex organic compound. Unfortunately, there’s limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of “2-[5-(4-Bromophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole” is not explicitly mentioned in the retrieved data .Chemical Reactions Analysis
The chemical reactions involving “2-[5-(4-Bromophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole” are not specified in the retrieved data .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[5-(4-Bromophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole” are not detailed in the retrieved data .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of oxadiazole derivatives, including those with a furan component, typically involves reactions starting from carboxylic acid hydrazides. These processes can result in compounds with interesting structural characteristics, confirmed through various spectroscopic methods like IR, 1H NMR, and mass spectra. These methods are essential in elucidating the molecular structures of such compounds (Koparır, Çetin, & Cansiz, 2005).
Biological Activities
Oxadiazole derivatives have demonstrated a range of biological activities, such as antibacterial, antifungal, and antitubercular effects. These activities are determined through various testing methods, including antimicrobial screening against specific bacteria and fungi (Jafari et al., 2017).
Some oxadiazole derivatives, particularly those incorporating furan and other heterocycles, have shown potential in antimicrobial applications. Their synthesis often involves multi-step reactions, and their efficacy is evaluated against a range of microorganisms (Başoğlu et al., 2013).
Certain derivatives of oxadiazoles have been studied for their potential in anti-influenza virus applications, particularly against the H5N1 strain. This highlights the potential of these compounds in antiviral research (Flefel et al., 2012).
Chemical and Physical Properties
The electrochemical and spectral characteristics of oxadiazole derivatives, including those with furan and bromophenyl groups, have been extensively studied. These studies often focus on understanding the absorption and emission spectra, which are crucial for potential applications in material science (Kudelko, Jarosz, & Curie, 2015).
Investigations into the chelating properties of metal chelates derived from oxadiazole compounds have revealed interesting insights. These studies often involve examining metal-ligand interactions, which are significant for applications in coordination chemistry (Varde & Acharya, 2017).
Photochemical Reactions
- The photochemical behavior of oxadiazole compounds, particularly when interacting with furan, offers insights into novel photo-induced reactions. These reactions are important for understanding the photophysical properties of these compounds (Tsuge, Oe, & Tashiro, 1973).
Molecular Docking and Drug Design
- Molecular docking studies on oxadiazole derivatives, including those with furan components, have been conducted to understand their interaction with biological targets. These studies are crucial for drug design, particularly in the context of antitubercular agents (Mathew et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[5-(4-bromophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN2O3/c17-11-5-3-10(4-6-11)12-7-8-14(21-12)16-19-18-15(22-16)13-2-1-9-20-13/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCFBDAWMCCXHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)C3=CC=C(O3)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(4-Bromophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2411537.png)
![3-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde O-methyloxime](/img/structure/B2411538.png)

![Ethyl 5-(4-chlorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2411540.png)

![6-((3-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2411545.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-phenylpentyl)urea](/img/structure/B2411550.png)
![N-(3-bromophenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2411551.png)

![3-allyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2411554.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2411555.png)
